molecular formula C14H9N3O2 B392320 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE

Katalognummer: B392320
Molekulargewicht: 251.24g/mol
InChI-Schlüssel: KFPDDQGVALWKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE is an organic compound with the molecular formula C14H9N3O2 It is characterized by the presence of a nitro group attached to a benzylideneamino moiety, which is further connected to a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia or primary amines for amide formation, water for hydrolysis to carboxylic acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-({4-Aminobenzylidene}amino)benzonitrile.

    Substitution: 2-({4-Nitrobenzylidene}amino)benzamide, 2-({4-Nitrobenzylidene}amino)benzoic acid.

    Oxidation: 2-({4-Nitrobenzylidene}amino)benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE is largely dependent on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzylidene moiety can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules. The nitrile group can also participate in nucleophilic addition reactions, making the compound versatile in its chemical behavior .

Eigenschaften

Molekularformel

C14H9N3O2

Molekulargewicht

251.24g/mol

IUPAC-Name

2-[(4-nitrophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9N3O2/c15-9-12-3-1-2-4-14(12)16-10-11-5-7-13(8-6-11)17(18)19/h1-8,10H

InChI-Schlüssel

KFPDDQGVALWKMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.